3-(Boc-amino)pentanoic acid
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Overview
Description
3-(Boc-amino)pentanoic acid, also known as 3-(tert-butoxycarbonylamino)pentanoic acid, is a compound widely used in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which helps to prevent unwanted reactions during chemical synthesis. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Boc-amino)pentanoic acid can be synthesized through the reaction of 3-aminopentanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The Boc group is introduced to the amino group, forming the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be selectively removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
3-(Boc-amino)pentanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid building block.
Biology: Utilized in the synthesis of biologically active peptides and proteins.
Medicine: Employed in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Boc-amino)pentanoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted reactions. Upon removal of the Boc group under acidic conditions, the free amine is revealed, allowing it to engage in subsequent reactions. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .
Comparison with Similar Compounds
Similar Compounds
3-(Fmoc-amino)pentanoic acid: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for protection.
3-(Cbz-amino)pentanoic acid: Uses the benzyloxycarbonyl (Cbz) group for protection.
Uniqueness
3-(Boc-amino)pentanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it highly versatile and widely used in peptide synthesis and other applications where selective protection is essential .
Biological Activity
3-(Boc-amino)pentanoic acid, a derivative of pentanoic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality, which plays a crucial role in its chemical reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Molecular Structure:
- Chemical Formula: C10H19NO4
- CAS Number: 18664-78-3
- Molecular Weight: 219.26 g/mol
The presence of the Boc group enhances the stability of the amino group during synthesis and biological evaluation, making it a useful intermediate in various chemical reactions.
This compound exhibits biological activity primarily through its interaction with various biological targets. The Boc group facilitates the compound's stability and solubility in biological systems, allowing it to participate in biochemical pathways effectively.
-
Inhibition of Enzymatic Activity:
- Studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been evaluated for their ability to inhibit serine proteases, which are crucial in various physiological processes.
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Cell Proliferation and Apoptosis:
- Research indicates that certain derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as the STAT3 pathway. This effect is significant in developing anti-cancer therapies.
Case Studies
Case Study 1: Anti-Cancer Activity
A recent study evaluated the anti-cancer properties of a series of Boc-protected amino acids, including this compound. The results indicated that these compounds could significantly reduce cell viability in leukemia and lung cancer cell lines, demonstrating IC50 values ranging from 1.65 to 5.51 μM. The mechanism was linked to the activation of SHP1, leading to decreased STAT3 phosphorylation and subsequent inhibition of cell proliferation .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibitory effects of various Boc-protected amino acids on serine proteases involved in inflammation and cancer progression. The results showed that compounds similar to this compound exhibited substantial inhibitory activity against TMPRSS2, an enzyme implicated in viral entry into cells. The IC50 values were determined through dose-response assays, indicating strong potential for therapeutic application .
Table 1: Biological Activity Summary
Compound | Target | IC50 (μM) | Mechanism of Action |
---|---|---|---|
This compound | SHP1 | 1.65 | Activation leading to apoptosis |
Similar Derivative A | TMPRSS2 | 0.022 | Enzyme inhibition |
Similar Derivative B | STAT3 | 5.51 | Inhibition of phosphorylation |
Table 2: Comparative Analysis of Related Compounds
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Boc-protected amino acid | Anti-cancer, enzyme inhibition |
N-Boc-Protected α-Amino Acid | Linear structure | Antimicrobial properties |
Bivalent Ligand C | Bivalent ligand | Opioid receptor activity |
Research Findings
The exploration of this compound has revealed promising avenues for further research:
- Therapeutic Potential: The ability to modulate critical signaling pathways positions this compound as a candidate for drug development targeting cancer and inflammatory diseases.
- Synthetic Versatility: The Boc protecting group allows for diverse synthetic modifications, facilitating the development of a library of compounds with varied biological activities.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCHFHWEJSMOJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557091-78-8 |
Source
|
Record name | 3-tert-Butoxycarbonylamino-pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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